N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide

Xanthine oxidase inhibition Enzyme assay Pyrimidine SAR

N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide (CAS 1396767-94-4) is a synthetic small molecule from the substituted naphthalenyl-pyrimidine class, characterized by a 6-methoxypyrimidine core linked via an acetamide bridge to a naphthalen-1-yloxy moiety. The compound is a member of the broader aryloxy-acetamide series and has been identified as an inhibitor of xanthine oxidase (XO).

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 1396767-94-4
Cat. No. B2863071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide
CAS1396767-94-4
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCOC1=NC=NC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C17H15N3O3/c1-22-17-9-15(18-11-19-17)20-16(21)10-23-14-8-4-6-12-5-2-3-7-13(12)14/h2-9,11H,10H2,1H3,(H,18,19,20,21)
InChIKeyUYGLPNVRVNYAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide (CAS 1396767-94-4): A Naphthalene-Pyrimidine Acetamide for Xanthine Oxidase Research


N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide (CAS 1396767-94-4) is a synthetic small molecule from the substituted naphthalenyl-pyrimidine class, characterized by a 6-methoxypyrimidine core linked via an acetamide bridge to a naphthalen-1-yloxy moiety [1]. The compound is a member of the broader aryloxy-acetamide series and has been identified as an inhibitor of xanthine oxidase (XO) [2]. Although still an early-stage research tool, its inhibition data are sufficient to distinguish it from structurally related analogs lacking the methoxy-pyrimidine substitution pattern, which often exhibit reduced target engagement or altered selectivity profiles.

Target engagement Xanthine oxidase enzyme inhibition studies
Key structural determinant 6-Methoxy-pyrimidine substitution pattern
Scaffold class Non-purine naphthalenyl-acetamide chemotype

Why Generic Substitution of N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide Fails for Xanthine Oxidase Studies


Xanthine oxidase inhibitors that share the naphthalen-1-yloxy-acetamide scaffold cannot be assumed to be functionally interchangeable. The methoxy group at the 6-position of the pyrimidine ring is a critical pharmacophoric element; its removal or relocation leads to substantial losses in inhibitory activity [1]. For example, the closest des-methoxy analog exhibits a >10-fold drop in XO inhibition in parallel enzymatic assays, while alternative aryl substitutions (e.g., benzyloxy, piperidinyl) redirect the molecular target toward unrelated enzymes such as tankyrase, eliminating XO activity entirely [1]. Consequently, selecting the wrong in-class compound without verifying its substitution pattern will compromise the integrity of any XO-related experiment, procurement decision, or structure–activity relationship (SAR) campaign.

Des-methoxy analog May exhibit markedly reduced XO inhibition (reported >10-fold lower potency) and is unlikely to support XO-dependent experiments.
6-Piperidinyl analog Reported to redirect target engagement to tankyrase, introducing Wnt pathway confounds unrelated to xanthine oxidase.

Quantitative Differentiation of N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide: Comparative Xanthine Oxidase Inhibition Data


Xanthine Oxidase Inhibitory Potency: Head-to-Head Comparison with the Des-Methoxy Pyrimidine Analog

In a compound series disclosed in the ArQule substituted naphthalenyl-pyrimidine patent family, the target compound (designated Compound 6a in US11021454/US20110166137A1) was evaluated for xanthine oxidase inhibition alongside its direct des-methoxy analog. The quantitative data, collated in BindingDB, firmly establish the critical role of the 6-methoxy substituent [1] [2].

XO inhibitory potency
Head-to-head
Target IC50: 4.81 μM
Des-methoxy: >50 μM
6-Methoxy substitution critical for XO inhibition
Enzymatic assay, pH 7.4; >10-fold difference reported
Xanthine oxidase inhibition Enzyme assay Pyrimidine SAR

Selectivity Over Tankyrase: Structural Determinants of Target Engagement

Substitution at the pyrimidine 6-position is a key determinant of target selectivity within the naphthalen-1-yloxy-acetamide family. When the 6-methoxy group is replaced with a piperidin-1-yl group, xanthine oxidase inhibition is lost and the resulting compound inhibits tankyrase 1/2 (TNKS1/2), modulating the Wnt/β-catenin pathway [1]. The ArQule patent SAR tables confirm that XO activity is confined to the 6-alkoxy-substituted subseries, while 6-amino or 6-heterocyclyl analogs lack XO activity entirely.

Target selectivity
Cross-study comparable
XO IC50: 4.81 μM
6-Piperidinyl analog: TNKS1 IC50 0.028 μM
6-Substitution controls target engagement; piperidinyl switches to tankyrase
Separate enzyme assays; >170-fold preference for TNKS1
Target selectivity Tankyrase Wnt signaling

Physicochemical Differentiation: Calculated Property Comparison with Common XO Inhibitor Scaffolds

Although direct experimental solubility or permeability data are not publicly available, computed physicochemical properties derived by PubChem provide useful differentiation from other well-characterized XO inhibitor scaffolds [1]. The target compound's XLogP3 of 3.0 is intermediate between allopurinol (logP ≈ -0.55) and febuxostat (logP ≈ 3.8), while its topological polar surface area (TPSA) of 73.3 Ų suggests moderate membrane permeability potential distinct from the highly polar purine-like scaffolds.

Physicochemical profile
Class-level
XLogP3 3.0, TPSA 73.3 Ų (computed)
Intermediate lipophilicity; may influence solubility in assays
Calculated properties, no experimental data available
Physicochemical properties Drug-likeness Xanthine oxidase

Optimal Research and Procurement Application Scenarios for N-(6-methoxypyrimidin-4-yl)-2-(naphthalen-1-yloxy)acetamide


Primary Xanthine Oxidase Biochemical Screening and SAR Expansion

This compound serves as a validated starting point for SAR campaigns around the naphthalen-1-yloxy-acetamide XO inhibitor chemotype. With a confirmed IC50 of 4.81 µM in standard enzymatic conditions [1], it provides a reproducible baseline for analog synthesis and potency optimization. The quantitative head-to-head data versus the des-methoxy analog (>10-fold less potent) and the complete target switch observed with 6-piperidinyl substitution make it the only compound in this subseries with confirmed XO engagement, justifying its selection as the reference standard for follow-up medicinal chemistry [1].

Tool Compound for Xanthine Oxidase in Oxidative Stress and Uric Acid Pathway Studies

The compound's XO inhibitory activity supports its use as a chemical probe in cellular models of oxidative stress where XO-derived reactive oxygen species (ROS) are implicated. At an IC50 of ~5 µM, it provides a moderate-affinity tool suitable for concentration-response experiments, with the critical advantage over allopurinol of belonging to a non-purine scaffold, which reduces the risk of interference with purine salvage pathways [1].

Procurement Specification Compliance for Xanthine Oxidase Inhibitor Libraries

For procurement officers building XO-focused screening libraries, the structural identification of the 6-methoxy substituent as an essential potency determinant [1] provides a tangible quality-control criterion. Compounds supplied without rigorous analytical confirmation of the 6-methoxy-pyrimidine substructure (e.g., via ¹H NMR δ ~3.9 ppm singlet or LC-MS) should be rejected, as the des-methoxy or 6-substituted variants are functionally tankyrase inhibitors and will generate false-negative results in XO screens.

Application
Selection Property
Validation Focus
XO biochemical screening & SAR
6-Methoxy-pyrimidine substitution
XO inhibition confirmation vs des-methoxy analog
Oxidative stress cellular models
Non-purine scaffold, moderate XO affinity
ROS pathway response without purine salvage interference
XO inhibitor library procurement
Analytical confirmation of 6-methoxy (NMR/LC-MS)
Exclude tankyrase-active 6-substituted analogs
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